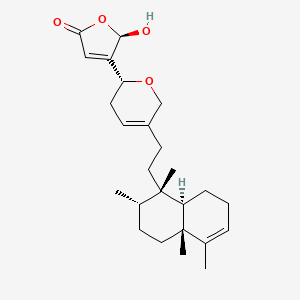

cacospongionolide E

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H36O4 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h6,8,14,17,20-21,23,27H,5,7,9-13,15H2,1-4H3/t17-,20+,21-,23+,24-,25-/m0/s1 |

InChI-Schlüssel |

WBDQPITVPUAHAN-DRCQBYJMSA-N |

Isomerische SMILES |

C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCC=C2C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCC=C2C)C |

Synonyme |

cacospongionolide E |

Herkunft des Produkts |

United States |

Isolation and Natural Occurrence of Cacospongionolide E

Marine Sponge Sources of Cacospongionolide E

The primary natural source of Cacospongionolide E is the marine sponge Fasciospongia cavernosa. plos.orgnih.govresearchgate.net This species has proven to be a rich source of various bioactive sesterterpenoids, including several members of the cacospongionolide family. Research has consistently identified Fasciospongia cavernosa as the organism from which Cacospongionolide E and its structural relatives, such as Cacospongionolide B and Cacospongionolide F, are isolated. nih.govnih.govacs.org The isolation process typically involves the collection of the sponge, followed by extraction and chromatographic techniques to separate the individual compounds.

The producing organism, Fasciospongia cavernosa, exhibits a wide geographical distribution, primarily in temperate and tropical waters. This distribution dictates the regions where Cacospongionolide E can be naturally sourced. Documented locations for this sponge include several major bodies of water. marinespecies.orgmarinespecies.org

The table below summarizes the known distribution of Fasciospongia cavernosa.

| Region | Specific Locations |

| Mediterranean Sea | Adriatic Sea, Aegean Sea, Ionian Sea, Levantine Sea, Western Mediterranean, Tunisian Coast, Coast of Marseille. marinespecies.orgmarinespecies.orgmdpi.com |

| Atlantic Ocean | North Atlantic, Azores, Canaries, Madeira, South European Atlantic Shelf. marinespecies.orgmarinespecies.org |

| Indian Ocean | Maldives, South India, Sri Lanka, Southern Red Sea. marinespecies.orgmarinespecies.org |

| Pacific Ocean | Bismarck Sea. marinespecies.org |

This broad distribution suggests that the production of cacospongionolides is a consistent characteristic of this sponge species across different marine environments.

Context within the Cacospongionolide Family of Sesterterpenoids

Cacospongionolide E belongs to the sesterterpenoid class of natural products, which are characterized by a 25-carbon skeleton derived from geranylfarnesyl pyrophosphate. nih.gov Sesterterpenoids are a relatively rare class of terpenes, found predominantly in marine organisms, particularly sponges, as well as in some fungi and insects. nih.govrsc.org

The cacospongionolide family is a specific group of sesterterpenoids that share a common structural framework. acs.org These compounds have garnered significant attention for their biological activities, including anti-inflammatory and cytotoxic properties. acs.org The anti-inflammatory action is often attributed to the inhibition of the enzyme phospholipase A2 (sPLA2). acs.orgacs.org

Structurally, Cacospongionolide E is closely related to other members of its family, such as Cacospongionolide B. The key difference lies in the position of a double bond within the decalin ring system of the molecule. acs.org This subtle structural variation can influence the compound's biological potency. acs.org The family also includes other related compounds isolated from Fasciospongia cavernosa, such as Cacospongionolide A and D. nih.gov The shared γ-hydroxybutenolide moiety in many cacospongionolides is a key feature, believed to be crucial for their interaction with biological targets, similar to another well-known sesterterpenoid sPLA2 inhibitor, manoalide. acs.org

Biosynthetic Pathways of Cacospongionolide E

Proposed Biosynthetic Origins of Sesterterpenoids from Marine Organisms

The fundamental building blocks for all terpenoids, including sesterterpenoids, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov The biosynthesis of sesterterpenoids commences with the sequential condensation of these five-carbon units. This process is catalyzed by prenyltransferases, which assemble these precursors into the linear C25 molecule, geranylfarnesyl pyrophosphate (GFPP). researchgate.netrsc.org This linear precursor is the common starting point for the vast diversity of sesterterpenoid structures. acs.orgrsc.org

The immense structural variety observed in sesterterpenoids is largely due to the diverse ways in which the linear GFPP precursor can be folded and cyclized by terpene synthase enzymes. bibliotekanauki.plresearchgate.netrsc.org These enzymes are capable of stabilizing specific conformations of the flexible GFPP chain, guiding the cyclization process to form a multitude of carbocyclic skeletons. bibliotekanauki.plrsc.org While many sesterterpenoids originate from marine sponges, they are also produced by other marine life such as nudibranchs, as well as terrestrial organisms like fungi and insects. rsc.org Although there is significant evidence suggesting that symbiotic microorganisms within sponges are responsible for producing many secondary metabolites, direct proof for the microbial synthesis of most sesterterpenoids remains an active area of research. rsc.org

| Precursor Molecule | Description | Role in Sesterterpenoid Biosynthesis |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid precursor. | One of the two fundamental building blocks for terpenoid synthesis. researchgate.net |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP. | The initial five-carbon unit in terpenoid biosynthesis. researchgate.net |

| Geranylfarnesyl Pyrophosphate (GFPP) | A 25-carbon linear isoprenoid. | The direct linear precursor to all sesterterpenoids, formed by the condensation of IPP and DMAPP units. researchgate.netrsc.org |

Enzymatic Transformations in Proposed Cacospongionolide E Biosynthesis

Following the formation of the linear GFPP precursor, a series of enzymatic transformations are proposed to construct the characteristic framework of cacospongionolide E. While the specific enzymes for cacospongionolide E have not been fully characterized, the biosynthesis is hypothesized to proceed through key steps mediated by specific enzyme classes.

The initial and most crucial step is the cyclization of GFPP, catalyzed by a sesterterpene synthase. acs.orgresearchgate.net This enzyme facilitates a cascade of reactions, beginning with the formation of a carbocation, which then directs a series of intramolecular additions to form the polycyclic core. researchgate.netrsc.org For many sesterterpenoids, this results in characteristic ring systems, such as the 5/8/5-fused tricyclic skeleton of ophiobolins or the 5/12/5 tricyclic system leading to quiannulatene. acs.orgpnas.orgmdpi.com

Subsequent to the initial cyclization, further structural modifications are carried out by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s). rsc.orgmdpi.com These enzymes are responsible for introducing hydroxyl groups and other oxygen functionalities into the sesterterpenoid scaffold. These oxidative modifications are critical for creating the final structure of cacospongionolide E, which includes a γ-hydroxybutenolide moiety. nio.res.in The formation of this γ-hydroxybutenolide ring is a key feature of many bioactive marine sesterterpenoids, including the cacospongionolides. nio.res.inmdpi.com

| Enzyme Class | Proposed Function in Cacospongionolide E Biosynthesis | Key Transformation |

|---|---|---|

| Sesterterpene Synthase | Catalyzes the initial cyclization of the linear GFPP precursor. acs.orgresearchgate.net | Formation of the polycyclic carbon skeleton. |

| Cytochrome P450 Monooxygenases (CYP450s) | Introduce oxygen atoms into the sesterterpenoid backbone. rsc.orgmdpi.com | Hydroxylation and other oxidative modifications. |

| Dehydrogenases/Reductases | Modify the oxidation state of specific carbons. | Formation of double bonds or conversion of carbonyls to hydroxyls. |

Chemo-Enzymatic Approaches to Elucidate Biosynthetic Intermediates

The elucidation of biosynthetic pathways for complex natural products like cacospongionolide E often employs a combination of chemical and enzymatic techniques. Chemo-enzymatic synthesis is a powerful tool that allows researchers to probe the mechanisms of biosynthetic enzymes and identify transient intermediates. nih.gov

One common approach involves the synthesis of proposed intermediates or substrate analogs, which can then be fed to cell-free extracts or purified enzymes to observe their transformation. nih.gov For example, isotopically labeled precursors can be used to trace the path of atoms through the biosynthetic pathway, providing definitive evidence for proposed reaction mechanisms.

Furthermore, the heterologous expression of biosynthetic genes in host organisms like E. coli or yeast allows for the production and characterization of individual enzymes. nih.govmdpi.com By expressing a candidate sesterterpene synthase, researchers can confirm its function and analyze the products it forms from GFPP. researchgate.net Subsequent co-expression with tailoring enzymes, such as CYP450s, can then be used to reconstruct later steps of the pathway and identify the specific modifications they catalyze. mdpi.com While the total synthesis of cacospongionolide E has been achieved, which confirms its structure, detailed chemo-enzymatic studies specifically targeting its biosynthesis are still an emerging area of research. researchgate.netacs.orgnih.govclockss.org

Synthetic Methodologies for Cacospongionolide E and Analogues

Total Synthesis Strategies for Cacospongionolide E

The total synthesis of cacospongionolide E is intrinsically linked to that of its close analogue, cacospongionolide B, as they often share common intermediates and synthetic strategies. The primary challenge lies in the stereocontrolled construction of multiple chiral centers and the formation of the sensitive dihydropyran and butenolide functionalities.

The first total syntheses of (+)- and (–)-cacospongionolide B and the related cacospongionolide E were reported by Snapper and coworkers. clockss.orgresearchgate.netnih.govnih.gov Their approach was notable for its flexibility, allowing access to both enantiomers of the natural products and various analogues for structure-activity relationship studies. researchgate.netnih.govacs.orgfigshare.com A key feature of their strategy was a three-step sequence that coupled the two main fragments of the molecule while simultaneously generating the dihydropyran ring. researchgate.netnih.govnih.govacs.org This pivotal sequence established the core of the cacospongionolide structure and paved the way for subsequent modifications and the completion of the synthesis. researchgate.net

Another significant early contribution was the total synthesis of (+)-cacospongionolide B by Kobayashi and colleagues. clockss.org Their strategy employed different key reactions, showcasing an alternative and elegant approach to the molecule. clockss.org This work was highlighted by a highly stereoselective palladium-catalyzed C-glycosidation to form the dihydropyran ring and a B-alkyl Suzuki-Miyaura coupling to connect the decalin and dihydropyran fragments. clockss.org These pioneering syntheses confirmed the absolute stereochemistry of the natural products and provided a foundation for future synthetic endeavors in this class of molecules.

The dihydropyran ring is a central feature of the cacospongionolides and its construction represents a critical challenge in their synthesis. clockss.orgresearchgate.net Various methods have been developed to forge this oxygen-containing heterocycle with high levels of stereocontrol.

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the formation of cyclic structures in organic synthesis, including the dihydropyran ring of cacospongionolides. rsc.orgwikipedia.orgrsc.org The syntheses by Snapper and coworkers were among the first to successfully apply RCM to construct this key motif in the cacospongionolide framework. clockss.orgresearchgate.net In their approach, a diene precursor, assembled from the two major fragments of the molecule, was subjected to a ruthenium-based catalyst (such as a Grubbs catalyst) to induce intramolecular cyclization. researchgate.netrsc.org This reaction efficiently formed the 2,5-disubstituted 3,6-dihydropyran ring found in cacospongionolides B and E. researchgate.netrsc.org The success of this RCM strategy demonstrated its utility in the synthesis of complex, oxygenated heterocycles and has since been applied to the synthesis of numerous other natural products. wikipedia.orgnih.gov

| RCM Application in Cacospongionolide Synthesis | |

| Key Reaction | Ring-Closing Metathesis (RCM) |

| Ring Formed | 2,5-disubstituted-3,6-dihydropyran |

| Catalysts | Ruthenium-based catalysts (e.g., Grubbs catalysts) |

| Advantage | High efficiency and functional group tolerance in forming the core heterocyclic structure. researchgate.netrsc.org |

To achieve the synthesis of a specific enantiomer of a natural product, chemists often employ enantiospecific or asymmetric strategies. In the context of cacospongionolide synthesis, this has been accomplished by starting from enantiomerically pure building blocks. clockss.orgresearchgate.net

The Snapper group's synthesis of (+)- and (–)-cacospongionolide B and E utilized an enantiospecific approach starting from the well-known Wieland-Miescher ketone. researchgate.netjst.go.jp By using an enantioenriched derivative of this ketone, they were able to set the stereochemistry of the decalin portion of the molecule early in the synthesis. researchgate.netresearchgate.net This chirality was then carried through the subsequent reaction sequence to ultimately yield the desired enantiomer of the final natural product. researchgate.net

Alternatively, the Kobayashi group's synthesis of (+)-cacospongionolide B began with D-arabinose, a naturally occurring chiral sugar. clockss.org This starting material served as the precursor for the glycal used in their key C-glycosidation step, thereby establishing the stereochemistry of the dihydropyran ring system in an enantiospecific manner. clockss.org These examples highlight how the selection of different chiral pool starting materials can provide effective routes to complex, optically active molecules.

| Enantiospecific Starting Materials | |

| Synthetic Target | (+)- and (–)-Cacospongionolide B/E |

| Key Precursor (Snapper) | Enantioenriched Wieland-Miescher ketone derivative. researchgate.netjst.go.jp |

| Key Precursor (Kobayashi) | D-arabinose. clockss.org |

| Outcome | Synthesis of a single, desired enantiomer of the natural product. |

Controlling stereochemistry is paramount in the synthesis of complex molecules like cacospongionolide E. Beyond using chiral starting materials, the development of stereoselective reactions that can create new chiral centers with high fidelity is crucial.

The formation of C-glycosides—where a carbon atom of an aglycone is directly attached to the anomeric carbon of a sugar—is a challenging transformation that requires precise stereocontrol. Palladium-catalyzed C-glycosylation has become a reliable method for achieving this bond formation. nih.govnih.govrsc.org

In their total synthesis of (+)-cacospongionolide B, Kobayashi and coworkers implemented a highly stereoselective palladium-catalyzed C-glycosidation as a key step. clockss.org The reaction involved coupling a glycal derived from D-arabinose with 3-furyl boronic acid. clockss.org This process, conducted in the presence of a palladium acetate (B1210297) catalyst, proceeded with excellent regio- and stereoselectivity, exclusively forming the desired α-anomer of the C-glycoside. clockss.org This C-glycoside was a crucial intermediate that contained the correctly configured dihydropyran ring, which was later converted into the γ-hydroxybutenolide moiety. This application demonstrated the power of palladium catalysis for constructing complex stereochemical arrays in natural product synthesis. clockss.orgacs.org

| Palladium-Catalyzed C-Glycosidation Details | |

| Reactant 1 | Glycal (derived from D-arabinose) |

| Reactant 2 | 3-Furyl boronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Product | α-C-glycoside |

| Stereoselectivity | Exclusive formation of the α-isomer. clockss.org |

Stereoselective Approaches in Complex Molecule Synthesis

Synthesis of Cacospongionolide E Analogues and Derivatives

The synthesis of analogues and derivatives of cacospongionolide E is crucial for probing its biological mechanism of action and for conducting structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for its potent anti-inflammatory activity, particularly its inhibition of phospholipase A₂ (PLA₂). researchgate.netnih.gov

Design and Synthesis of Conformationally Restricted Analogues

To understand the bioactive conformation of cacospongionolides, researchers have designed and synthesized conformationally restricted analogues. researchgate.netnih.gov The natural product possesses a flexible aliphatic chain connecting the rigid decalin core and the dihydropyran side chain. By replacing this flexible linker with more rigid structures, it is possible to probe the spatial requirements for optimal binding to its biological target, secretory phospholipase A₂ (sPLA₂). researchgate.netnih.govacs.org

In a study focused on (+)-cacospongionolide B, the flexible three-carbon aliphatic linker was replaced with E-olefin, Z-olefin, and alkyne functionalities. researchgate.netacs.org This approach provided significant insights into the preferred geometry for sPLA₂ inhibition.

E-Olefin Analogue : This analogue, which forces the molecule into a more extended conformation, demonstrated enhanced inhibitory activity against sPLA₂ compared to the natural product. researchgate.netnih.gov This suggests that the preferred binding conformation of cacospongionolide is similar to the geometry imposed by the E-olefin linker. nih.govacs.org

Z-Olefin and Alkyne Analogues : In contrast, the analogues containing a Z-olefin or an alkyne linker showed diminished sPLA₂ inhibitory activity. researchgate.netnih.gov These linkers induce a more "bent" conformation, which appears to be less favorable for binding to the enzyme.

These findings strongly suggest that the relative orientation of the decalin and side-chain moieties is a critical determinant of biological activity. The synthesis of these analogues provides valuable information for designing future inhibitors with improved potency and selectivity. researchgate.net

| Analogue Linker | Resulting Conformation | sPLA₂ Inhibitory Activity | Implication | Reference |

| Flexible Aliphatic (Natural) | Flexible | Potent | Baseline activity | researchgate.netnih.gov |

| E-Olefin | Extended | Enhanced | Extended conformation is preferred for binding | researchgate.netnih.govacs.org |

| Z-Olefin | Bent | Diminished | Bent conformation is disfavored | researchgate.netnih.gov |

| Alkyne | Linear/Bent | Diminished | Bent conformation is disfavored | researchgate.netnih.gov |

Development of Modified Sesterterpenoid Scaffolds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically modifying the chemical scaffold of a lead compound to determine how these changes affect its biological activity. nih.govrsc.org For cacospongionolide E, SAR studies have been essential in elucidating the structural features required for its potent inhibition of phospholipase A₂. nih.govacs.org

Initial hypotheses pointed to the γ-hydroxybutenolide moiety as the key pharmacophore responsible for activity, as is the case for similar marine natural products. clockss.org However, comprehensive studies on synthetic cacospongionolide analogues have revealed a more complex relationship. The activity of synthetic analogues against bee venom phospholipase A₂ suggests that the cacospongionolides have enantiospecific interactions with the enzyme that may be independent of the γ-hydroxybutenolide moiety. researchgate.netacs.org

Key findings from SAR studies on the broader cacospongionolide scaffold include:

Stereochemistry : The stereochemistry of the molecule plays a crucial role in its bioactivity. The natural enantiomer of cacospongionolide B was found to be significantly more potent than its synthetic antipode, indicating a specific and chiral binding interaction with the target enzyme. researchgate.net

Decalin Moiety : Modifications to the decalin portion of the molecule can impact activity, highlighting its role in anchoring the molecule within the binding site.

These studies utilize modified sesterterpenoid scaffolds to systematically dissect the contribution of each part of the molecule. researchgate.net By synthesizing a library of analogues with variations in the decalin core, the linker region, and the side chain, researchers can build a detailed map of the pharmacophore and develop more potent and specific anti-inflammatory agents. nih.gov

| Modified Region | Observation | Conclusion | Reference |

| Stereocenters | Enantiomers exhibit different levels of activity. | Specific, chiral interaction with the enzyme target is crucial for potency. | researchgate.net |

| γ-Hydroxybutenolide | Important for activity, but not the sole contributor. | The overall structure, not just one functional group, dictates bioactivity. | clockss.orgresearchgate.net |

| Aliphatic Linker | Rigidity and geometry (E vs. Z) significantly alter potency. | The spatial orientation between the decalin and side chain is critical. | researchgate.netnih.gov |

Mechanistic Elucidation of Biological Activities of Cacospongionolide E

Anti-Inflammatory Mechanisms

The anti-inflammatory effects of cacospongionolide E are primarily attributed to its ability to modulate critical components of the inflammatory response. This includes the direct inhibition of enzymes responsible for producing pro-inflammatory mediators and the suppression of gene expression for inflammatory proteins.

Phospholipase A2 (PLA2) Inhibition and Associated Pathways

A primary mechanism of action for cacospongionolide E is its potent inhibition of phospholipase A2 (PLA2). nih.govresearchgate.net PLA2 enzymes are crucial in the inflammatory process as they catalyze the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of various pro-inflammatory eicosanoids.

Cacospongionolide E demonstrates a notable inhibitory effect on secretory phospholipase A2 (sPLA2), particularly human synovial sPLA2. nih.govacs.org This isoform of PLA2 is often found at elevated levels in inflammatory sites, contributing to the propagation of the inflammatory response. Research has shown that cacospongionolide E is a potent inhibitor of human synovial PLA2, with an IC50 value of 1.4 µM. researchgate.net The γ-hydroxybutenolide ring is a characteristic moiety of the cacospongionolide family and is implicated in its inhibitory activity. researchgate.net The interaction is believed to be enantiospecific, suggesting a specific binding orientation within the enzyme's active site. figshare.comresearchgate.net

In comparative studies, cacospongionolide E has been shown to be a more potent inhibitor of human synovial PLA2 than manoalide, a well-known marine-derived PLA2 inhibitor. nih.govacs.orgebi.ac.ukscispace.com While both compounds share structural similarities and a common mechanism of action involving interaction with lysine (B10760008) residues on the enzyme, the specific structural features of cacospongionolide E contribute to its enhanced inhibitory activity against this particular sPLA2 isoform. researchgate.netnih.gov However, against bee venom PLA2, cacospongionolide E shows lower potency compared to its effect on human synovial PLA2. researchgate.net

Table 1: Comparative Inhibitory Activity of Cacospongionolide E and Manoalide on Human Synovial sPLA2

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Cacospongionolide E | Human Synovial sPLA2 | 1.4 | researchgate.net |

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, the anti-inflammatory profile of cacospongionolide E and its close analogue, cacospongionolide B, involves the downregulation of key inflammatory enzymes and cytokines. nih.govnih.govvulcanchem.com

Studies on the related compound cacospongionolide B have demonstrated its ability to downregulate the expression of inducible nitric oxide synthase (iNOS). nih.govnih.govvulcanchem.com iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key mediator in the inflammatory process. texilajournal.com By suppressing the expression of iNOS, cacospongionolides effectively reduce the production of NO, thereby mitigating its pro-inflammatory effects. nih.govresearchgate.net This downregulation is thought to occur at the transcriptional level, potentially through the inhibition of the NF-κB signaling pathway. nih.govvulcanchem.complos.org

Similarly, cacospongionolide B has been shown to suppress the expression of cyclooxygenase-2 (COX-2). nih.govnih.govvulcanchem.com COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. medsci.org The downregulation of COX-2 expression by cacospongionolides leads to a decreased production of prostaglandins, such as PGE2, contributing significantly to their anti-inflammatory effects. nih.govresearchgate.net This suppressive action on COX-2 expression is also linked to the inhibition of the NF-κB pathway. nih.govplos.org

Table 2: Effect of Cacospongionolide B on Inflammatory Enzyme Expression

| Compound | Target Enzyme | Effect | Cellular Model | Source |

|---|---|---|---|---|

| Cacospongionolide B | iNOS | Downregulation of expression | Mouse peritoneal macrophages | nih.govnih.gov |

Regulation of Prostaglandin (B15479496) E2 (PGE2) Production

Cacospongionolide E is understood to regulate the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. clockss.orgplos.org This action is primarily achieved by downregulating the expression of the inducible cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov In inflammatory conditions, stimuli like zymosan trigger a significant increase in COX-2 expression, leading to a surge in PGE2 synthesis. nih.govnih.gov

Research on the closely related cacospongionolide B demonstrates that it effectively suppresses zymosan-induced PGE2 production both in vitro in mouse peritoneal macrophages and in vivo in a mouse air pouch model of inflammation. nih.govnih.govnih.gov This inhibition is not due to a direct effect on the catalytic activity of the COX-2 enzyme but rather a reduction in its expression. nih.gov In human monocytes, cacospongionolide B also reduces PGE2 levels in a concentration-dependent manner. nih.gov Given the reported similarities in activity, cacospongionolide E is expected to function through a comparable mechanism. clockss.org

| Treatment (per pouch) | PGE2 Levels (ng/mL) | Inhibition (%) |

|---|---|---|

| Control | 15.5 ± 2.1 | - |

| Cacospongionolide B (1 nmol) | 8.1 ± 1.5 | 47.7 |

| Cacospongionolide B (10 nmol) | 6.9 ± 1.2 | 55.5 |

| Cacospongionolide B (100 nmol) | 5.8 ± 0.9 | 62.6 |

Control of Tumor Necrosis Factor-alpha (TNF-α) Production

The production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is also modulated by cacospongionolide compounds. nih.govcapes.gov.br TNF-α is a critical factor in the development of chronic inflammatory conditions. nih.gov Studies show that cacospongionolide B significantly reduces TNF-α mRNA expression and subsequent protein levels in stimulated macrophages. nih.govnih.gov

In an in vivo mouse air pouch model, cacospongionolide B demonstrated potent, dose-dependent inhibition of zymosan-induced TNF-α production. nih.gov At a dose of 1 nmol, the compound achieved a significant reduction in TNF-α levels, and at 1 µmol, the levels of this cytokine were nearly abolished. nih.gov This effect was also observed in human monocytes, where cacospongionolide B's inhibition of TNF-α production at a 1 μM concentration was found to be more potent than that of the corticosteroid dexamethasone. nih.gov These findings suggest that cacospongionolide E likely exerts similar control over TNF-α production, contributing to its anti-inflammatory profile. clockss.org

| Treatment (per pouch) | TNF-α Levels (pg/mL) | Inhibition (%) |

|---|---|---|

| Control | 450 ± 55 | - |

| Cacospongionolide B (1 nmol) | 210 ± 30 | 53.3 |

| Cacospongionolide B (10 nmol) | 150 ± 25 | 66.7 |

| Cacospongionolide B (100 nmol) | 90 ± 20 | 80.0 |

| Cacospongionolide B (1 µmol) | ~0 | ~100 |

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The anti-inflammatory activities of cacospongionolide compounds, including the regulation of PGE2 and TNF-α, are believed to be largely dependent on the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. clockss.orgnih.govresearchgate.net NF-κB is a family of transcription factors that plays a pivotal role in regulating the gene expression of numerous pro-inflammatory mediators. mdpi.comoatext.com In unstimulated cells, NF-κB dimers, typically a heterodimer of p50 and p65 subunits, are held in an inactive state in the cytoplasm by binding to inhibitory proteins known as inhibitors of κB (IκBs), most notably IκB-α. nih.govplos.org Cacospongionolide has been shown to inhibit NF-κB activation, which is a key mechanism for its anti-inflammatory and pro-apoptotic effects. plos.orgresearchgate.net

A key aspect of cacospongionolide's mechanism is its ability to directly interfere with the final step of the NF-κB activation cascade: the binding of the active NF-κB dimer to its specific DNA consensus sequences in the promoter regions of target genes. nih.govoatext.com Electrophoretic mobility shift assays (EMSA) have demonstrated that pre-incubation of mouse peritoneal macrophages with cacospongionolide B leads to a concentration-dependent inhibition of zymosan-induced NF-κB-DNA binding activity. nih.gov This direct inhibition prevents the transcription of NF-κB-regulated genes, including those for COX-2 and TNF-α. nih.gov

The activation of the canonical NF-κB pathway is initiated by the phosphorylation of the IκB-α inhibitor protein by the IκB kinase (IKK) complex. dovepress.comembopress.org This phosphorylation, occurring at specific serine residues (Ser32 and Ser36), signals IκB-α for ubiquitination and subsequent degradation by the proteasome. plos.org This degradation unmasks the nuclear localization signal on the NF-κB subunits, allowing them to enter the nucleus. dovepress.com

Research has shown that cacospongionolide B impairs this critical upstream event. nih.govnih.gov It reduces the phosphorylation of IκB-α at serine 32 in zymosan-stimulated cells in a concentration-dependent manner. nih.gov By preventing IκB-α phosphorylation, the compound blocks the signal for its degradation, thereby stabilizing the inactive NF-κB/IκB-α complex in the cytoplasm. nih.gov

The consequence of impaired IκB-α phosphorylation and degradation is the inhibition of NF-κB's translocation from the cytoplasm to the nucleus. nih.govnih.gov By stabilizing the IκB-α protein, cacospongionolide B effectively traps the NF-κB p65 subunit in the cytoplasm. nih.gov Further studies on cacospongionolide have confirmed that it is capable of inhibiting the nuclear translocation of both the p50 and p65 subunits. plos.orgnih.gov This sequestration prevents NF-κB from reaching its nuclear targets, providing a comprehensive blockade of its transcriptional activity and explaining the observed downregulation of inflammatory gene products. nih.govplos.org

Apoptosis-Inducing Mechanisms

Beyond its anti-inflammatory effects, cacospongionolide has been identified as a potent inducer of apoptosis, or programmed cell death, in various human cancer cell lines. plos.orgresearchgate.netresearchgate.net This activity is a cornerstone of its potential as an anticancer agent, as targeting apoptotic pathways is a key strategy in cancer therapy. plos.orgmdpi.com The pro-apoptotic mechanism of cacospongionolide appears to be multifaceted and is intrinsically linked to its inhibition of the NF-κB pathway, as NF-κB is a well-known promoter of cell survival and has a significant anti-apoptotic role in many cancers. plos.org

Investigations have revealed that treatment with cacospongionolide induces several hallmarks of apoptosis in human carcinoma cells:

DNA Damage: In human breast carcinoma (T47D) cells, the compound causes a significant increase in DNA migration and fragmentation, a characteristic feature of late-stage apoptosis. plos.orgresearchgate.net

Mitochondrial Disruption: A critical early event in the intrinsic pathway of apoptosis is the loss of the mitochondrial transmembrane potential (ΔΨm). mdpi.com Cacospongionolide induces a significant and concentration-dependent loss of ΔΨm in human colon carcinoma (HCT116) and cervical carcinoma (HeLa) cells. plos.orgresearchgate.net

Modulation of Apoptotic Proteins: The compound has been shown to increase the expression of pro-apoptotic proteins in HCT116 and HeLa cells. plos.orgresearchgate.net Concurrently, it significantly inhibits the expression of key anti-apoptotic proteins such as Survivin, Bcl-2, and other inhibitors of apoptosis proteins (IAPs). plos.org

These events collectively trigger the apoptotic cascade, leading to the systematic dismantling and elimination of cancer cells. plos.org The inhibition of the pro-survival NF-κB pathway by cacospongionolide is a crucial component of this process, tipping the cellular balance away from survival and towards programmed cell death. plos.orgnih.gov

| Cell Line | Cancer Type | Observed Apoptotic Effects |

|---|---|---|

| T47D | Breast Carcinoma | Increased DNA fragmentation and migration. |

| A431 | Epidermoid Carcinoma | Induction of apoptosis. |

| HeLa | Cervical Carcinoma | Loss of mitochondrial transmembrane potential, increased expression of pro-apoptotic proteins. |

| HCT116 | Colon Carcinoma | Loss of mitochondrial transmembrane potential, increased expression of pro-apoptotic proteins. |

Induction of Programmed Cell Death in Carcinoma Cell Lines

Cacospongionolide E has been identified as a potent inducer of apoptosis, or programmed cell death, in various human carcinoma cell lines. researchgate.netnih.govresearchgate.net Research has shown its efficacy in cell lines including human breast carcinoma (T47D), human epidermoid carcinoma (A431), human cervix carcinoma (HeLa), and human colon carcinoma (HCT116). researchgate.netresearchgate.netplos.org The induction of apoptosis is a critical mechanism for eliminating potentially harmful cells, such as cancer cells, without triggering an inflammatory response. researchgate.netnih.govresearchgate.net The ability of cacospongionolide E to trigger this process highlights its potential as an anticancer agent. nih.govresearchgate.net

| Cell Line | Cancer Type | Effect of Cacospongionolide E |

| T47D | Human Breast Carcinoma | Induces apoptosis and DNA fragmentation. nih.govplos.org |

| A431 | Human Epidermoid Carcinoma | Induces apoptosis. researchgate.netplos.org |

| HeLa | Human Cervix Carcinoma | Induces apoptosis, loss of mitochondrial transmembrane potential, and increases pro-apoptotic protein expression. researchgate.netplos.org |

| HCT116 | Human Colon Carcinoma | Induces apoptosis, loss of mitochondrial transmembrane potential, and increases pro-apoptotic protein expression. researchgate.netplos.org |

Cellular Events in Apoptosis Induction

The apoptotic activity of cacospongionolide E is characterized by a series of distinct cellular events.

A hallmark of apoptosis is the fragmentation of nuclear DNA. plos.org Studies have demonstrated that treatment of human breast carcinoma (T47D) cells with cacospongionolide E leads to a significant increase in DNA migration and fragmentation. nih.govplos.org This was observed through methods such as the comet assay, which visually represents DNA damage as a "comet tail," and agarose (B213101) gel electrophoresis, which shows a characteristic "ladder" pattern of fragmented DNA. plos.orgresearchgate.net Specifically, a 24-hour treatment of T47D cells with cacospongionolide E resulted in a substantial increase in DNA fragmentation. plos.org

The mitochondria play a crucial role in the intrinsic pathway of apoptosis. A key early event in this process is the loss of the mitochondrial transmembrane potential (ΔΨm). nih.govplos.org Research has shown that cacospongionolide E induces a significant and concentration-dependent loss of mitochondrial transmembrane potential in human colon carcinoma (HCT116) and human cervix carcinoma (HeLa) cells. researchgate.netnih.govplos.org This disruption of mitochondrial function is a critical step that precedes the activation of downstream apoptotic signaling.

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. nih.govoncotarget.com Cacospongionolide E has been found to shift this balance towards cell death by increasing the expression of pro-apoptotic proteins in HCT116 and HeLa cells following a 24-hour incubation period. researchgate.netnih.govplos.org This upregulation of proteins that promote apoptosis is a key molecular mechanism underlying the compound's ability to induce programmed cell death in cancer cells.

Other Investigated Biological Activities (Mechanistic Insights)

Beyond its pro-apoptotic effects on cancer cells, cacospongionolide E has been investigated for other potential therapeutic applications.

Antiviral Mechanisms (e.g., HIV-1 Integrase Inhibition)

Cacospongionolide E has been reported to exhibit antiviral activity, specifically as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase. unigoa.ac.in HIV-1 integrase is an essential enzyme for the replication of the virus, as it facilitates the integration of the viral DNA into the host cell's genome. nih.govmdpi.com By inhibiting this enzyme, cacospongionolide E can potentially disrupt the HIV-1 life cycle. The mechanism of inhibition by compounds targeting HIV-1 integrase often involves interfering with either the 3'-processing or the strand transfer steps of the integration process. mdpi.com

Antidiabetic Mechanisms (e.g., PTP1B Inhibition)

A significant area of investigation for the therapeutic potential of natural products is in the management of type 2 diabetes. A key target in this area is Protein Tyrosine Phosphatase 1B (PTP1B), a non-transmembrane protein tyrosine phosphatase that acts as a major negative regulator of both the insulin (B600854) and leptin signaling pathways. nih.govblrcl.orgpsu.edu By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes. blrcl.orgnih.gov Consequently, the inhibition of PTP1B is considered a promising strategy for enhancing insulin sensitivity and treating type 2 diabetes and obesity. nih.govblrcl.org

Natural products have been a significant source of PTP1B inhibitors. nih.gov While direct studies on cacospongionolide E are limited in this context, its chemical class, the sesterterpenoids, has been identified as containing PTP1B inhibitors. nih.gov For instance, sulfircin, a sesterterpene sulfate (B86663) from a deep-water sponge, was among the first natural products reported to have PTP1B inhibitory activity. nih.gov The investigation of various natural compounds has shown that specific structural features can lead to potent, selective inhibition of PTP1B. psu.edu Inhibitors can act at the highly conserved catalytic site or at allosteric sites, which can offer greater selectivity. nih.govbiorxiv.orgresearchgate.net The mechanism of inhibition can vary, with compounds demonstrating competitive, non-competitive, or mixed-type kinetics. nih.gov

Table 1: Examples of Natural Product-Derived PTP1B Inhibitors and Their Characteristics

| Compound Class | Example Compound | Inhibition Type | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| Triterpenoid | Ursolic Acid | Not Specified | 3.1 ± 0.3 | psu.edu |

| Triterpenoid | Corosolic Acid | Not Specified | 7.0 ± 0.6 | psu.edu |

| Flavonol | Compound 4 (Prenylated) | Mixed Type I | 13.5 | nih.gov |

| Pterocarpan | Neorautenol | Not Specified | 2.4 ± 0.7 | psu.edu |

The potential for sesterterpenoids like cacospongionolide E to act as PTP1B inhibitors is a promising avenue for research in antidiabetic drug discovery.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Modulation

The Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that functions as a master regulator of cellular adaptation to low oxygen levels (hypoxia). nih.govviamedica.pl The HIF-1 complex consists of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. viamedica.pl Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly degraded. dntb.gov.ua However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of numerous genes involved in processes like angiogenesis, glucose metabolism, and cell survival. nih.govmdpi.com While essential for normal physiology, the HIF-1 pathway is also exploited by cancer cells to survive and proliferate in the hypoxic tumor microenvironment, making HIF-1 a key target in cancer therapy. nih.govdovepress.comresearchgate.net

Several marine natural products have been identified as inhibitors of the HIF-1 pathway. nih.gov Notably, compounds containing a γ-hydroxybutenolide moiety, a key structural feature of cacospongionolide E, have demonstrated significant inhibitory activity against HIF-1 activation. researchgate.netnio.res.in Research on sesterterpenes isolated from the marine sponge Hyrtios communis showed that several compounds from this class were potent inhibitors of hypoxia-induced HIF-1 activation in a human breast tumor cell-based reporter assay. researchgate.net This suggests that the γ-hydroxybutenolide core is an important pharmacophore for this activity.

Table 2: HIF-1 Inhibitory Activity of γ-Hydroxybutenolide-Containing Marine Natural Products

| Compound | Source Organism | IC₅₀ Value (μM) in T47D cells | Reference |

|---|---|---|---|

| Luffariellolide | Hyrtios communis | 3.6 | researchgate.net |

| Thorectidaeolide A | Hyrtios communis | 3.2 | researchgate.net |

| 4-Acetoxythorectidaeolide A | Hyrtios communis | 3.5 | researchgate.net |

| Thorectidaeolide B | Not specified | 6.2 | nio.res.in |

| Acantholide A | Not specified | 7.1 | nih.gov |

Structure Activity Relationship Sar Studies of Cacospongionolide E and Analogues

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in cacospongionolide E and its analogues plays a pivotal role in their interaction with biological targets. researchgate.netnih.gov Studies have demonstrated that both the absolute configuration (enantiomers) and the relative configuration of stereocenters (diastereomers) significantly impact their inhibitory potency against PLA2.

Enantiospecific Interactions with Enzyme Targets

Research has revealed that the biological activity of cacospongionolides is enantiospecific, meaning that one enantiomer is more active than its mirror image. nih.govacs.org For instance, the natural enantiomer of cacospongionolide B, a closely related analogue, is a more potent inhibitor of bee venom sPLA2 than its unnatural enantiomer. vdoc.pub This suggests a specific and chiral binding pocket within the enzyme that preferentially accommodates one enantiomer over the other. researchgate.netnih.gov The total syntheses of both (+)- and (-)-cacospongionolide B and E have been instrumental in allowing for these comparative studies. acs.orgfigshare.com These findings underscore the importance of stereochemistry in the design of synthetic analogues, as the correct absolute configuration is crucial for optimal interaction with the enzyme target. researchgate.netnih.gov

Diastereoselective Aspects of Bioactivity

The relative stereochemistry of the various chiral centers within the cacospongionolide scaffold also influences biological activity. The complex molecular architecture of these compounds, featuring multiple stereocenters, gives rise to numerous diastereomers. Synthetic efforts have enabled the preparation of various diastereomers of cacospongionolide analogues, which have been evaluated for their PLA2 inhibitory activity. clockss.org These studies have shown that changes in the relative configuration of the stereocenters can lead to significant variations in potency, highlighting the precise three-dimensional structure required for effective enzyme inhibition. researchgate.net

Role of Specific Structural Moieties

Contribution of the γ-Hydroxybutenolide Moiety

The γ-hydroxybutenolide ring is a characteristic feature of many bioactive marine natural products, including the cacospongionolides. mdpi.comnio.res.in This moiety has been considered a key pharmacophore responsible for the irreversible inhibition of PLA2. clockss.org It is believed to interact with the enzyme, potentially forming a covalent bond with a lysine (B10760008) residue in the active site. mdpi.com However, studies on synthetic analogues have shown that while important, the γ-hydroxybutenolide is not the sole determinant of activity. nih.govacs.org Analogues where this moiety is replaced have shown that enantiospecific interactions with the enzyme can occur independently of the γ-hydroxybutenolide, suggesting that other parts of the molecule are also critical for binding and inhibition. researchgate.netacs.org

Significance of the Pyranofuranone Ring System in PLA2 Inhibition

The pyranofuranone core, which includes the γ-hydroxybutenolide ring, is crucial for the interaction with PLA2 enzymes. vdoc.pub SAR studies have indicated that this fused ring system is a key element for inhibitory activity. researchgate.net Substitution of the γ-hydroxybutenolide with a furan (B31954) ring resulted in a slight decrease but not a complete loss of bioactivity, suggesting the pyranofuranone system as a whole is a primary anchor for binding to the PLA2 enzyme. researchgate.net Cacospongionolide E itself was identified as a potent inhibitor of human synovial PLA2, even more so than the well-known PLA2 inhibitor manoalide. nio.res.innih.gov

Impact of Side Chain Modifications on Activity

The long, hydrophobic side chain of cacospongionolide E also plays a significant role in its inhibitory activity. vdoc.pub This lipophilic tail is thought to facilitate interaction with the hydrophobic channel of the PLA2 enzyme. vdoc.pub Modifications to this side chain have been shown to impact potency. For example, replacing the flexible aliphatic chain with more rigid linkers, such as E-olefins, has led to enhanced activity against sPLA2, suggesting that a specific conformation of the side chain is preferred for optimal binding. nih.gov Conversely, the introduction of Z-olefin or alkyne linkers resulted in decreased activity. nih.gov These findings highlight that both the length and the conformational flexibility of the side chain are important factors in modulating the biological activity of cacospongionolide analogues. nih.gov

Role of C-12 Hydroxy/Acetoxy Group in Cytotoxicity

The functional group at the C-12 position of the scalarane skeleton, a core structure in compounds like Cacospongionolide E, plays a significant role in modulating cytotoxic activity. Structure-activity relationship (SAR) investigations into Cacospongionolide E and its analogues have suggested that the presence of a hydroxyl (-OH) group at the C-12 position is more effective for cytotoxicity compared to an acetoxy (-OAc) group. researchgate.net This observation indicates that the free hydroxyl group is a key pharmacophore for inducing cell death in cancer cell lines.

The following table presents cytotoxicity data for representative C-12 hydroxy and C-12 acetoxy scalarane analogues against various human cancer cell lines, illustrating the potent activity of this class of compounds.

Table 1: Cytotoxicity of C-12 Substituted Scalarane Analogues

| Compound | C-12 Substituent | Cell Line | IC50 (µM) |

|---|---|---|---|

| 12-deacetyl-12,18-diepi-scalaradial | Hydroxy (-OH) | Ovarian Cancer (SKOV3) | 19.4 |

| 12-deacetyl-12,18-diepi-scalaradial | Hydroxy (-OH) | Melanoma (SK-MEL) | 18.6 |

| 12-deacetyl-12,18-diepi-scalaradial | Hydroxy (-OH) | Breast Cancer (BT549) | 12.9 |

| 12α-Acetoxy-22-hydroxy-24-methyl-24-oxoscalar-16-en-25-al | Acetoxy (-OAc) | Human Acute Lymphoblastic Leukemia (MOLT-4) | < 0.625 µg/mL |

| 12α-Acetoxy-22-hydroxy-24-methyl-24-oxoscalar-16-en-25-al | Acetoxy (-OAc) | Human Chronic Myelogenous Leukemia (K-562) | < 0.625 µg/mL |

| Scalarolide acetate (B1210297) | Acetoxy (-OAc) | Adult T-cell Leukemia (S1T) | Strong Activity |

Note: Data is compiled from studies on various scalarane analogues to illustrate the general cytotoxicity profile. researchgate.netuv.esnih.gov Direct comparison may vary based on the specific compound and cell line.

The data suggests that while C-12 acetoxy compounds are potent, the modification from a hydroxyl group can influence the degree of cytotoxicity. The underlying mechanism may involve differences in hydrogen bonding capabilities, molecular conformation, or interaction with target proteins, where the hydroxyl group may form more favorable interactions.

Conformational Effects on Biological Potency

The biological potency of sesterterpenoids like Cacospongionolide E is not only dependent on its functional groups but also significantly influenced by the molecule's three-dimensional conformation. The flexible aliphatic chain that connects the decalin ring system to the side chain portion of the molecule is a critical determinant of its bioactive conformation.

To investigate the influence of structural rigidity on biological activity, conformationally restricted analogues of (+)-cacospongionolide B, a compound closely related to Cacospongionolide E, were synthesized and evaluated for their inhibitory activity against secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory process. nih.gov In these studies, the flexible aliphatic linker was replaced with more rigid alkenyl (E- and Z-olefins) and alkynyl linkers. nih.gov

The results were revealing:

Analogues containing a Z-olefin or an alkyne linker showed a decrease in sPLA2 inhibitory activity compared to the natural, flexible compound. nih.gov

Conversely, the analogue incorporating an E-olefin linker demonstrated enhanced inhibitory activity against sPLA2. nih.gov

These findings strongly suggest that the preferred conformation for binding to sPLA2 is one that is mimicked by the geometry of the E-olefin-containing analogue. nih.gov The natural product, with its flexible chain, can adopt this optimal conformation, but constraining it into other shapes (like those imposed by the Z-olefin or alkyne) is detrimental to its activity. This highlights that while flexibility allows the molecule to find its bioactive shape, pre-organizing the molecule into that preferred shape can enhance its potency.

Table 2: Influence of Conformational Restriction on sPLA2 Inhibition by Cacospongionolide B Analogues

| Compound | Linker Type | Relative sPLA2 Inhibitory Activity |

|---|---|---|

| (+)-Cacospongionolide B | Flexible (Natural) | Baseline |

| E-olefin Analogue | Rigid (E-alkene) | Enhanced |

| Z-olefin Analogue | Rigid (Z-alkene) | Decreased |

Source: Based on findings from studies on conformationally restricted (+)-cacospongionolide B analogues. nih.gov

Preclinical Pharmacological Investigations of Cacospongionolide E

In Vitro Pharmacological Characterization in Cellular Models

Assessment of Target Engagement and Pathway Modulation

The primary molecular target of cacospongionolide E and its related compounds, such as cacospongionolide B, is believed to be secretory phospholipase A2 (sPLA2). vulcanchem.comresearchgate.net sPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to various pro-inflammatory mediators. mdpi.com

Studies on the related compound cacospongionolide B have provided insights into the likely pathway modulation of cacospongionolide E. Cacospongionolide B has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. vulcanchem.comnih.gov This inhibition is achieved by preventing the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the NF-κB p50 and p65 subunits. nih.govplos.org The NF-κB pathway is a critical regulator of genes involved in inflammation and cell survival. nih.gov By inhibiting this pathway, cacospongionolide compounds can downregulate the expression of several pro-inflammatory enzymes and cytokines. vulcanchem.comnih.gov

Cellular Assays for Anti-Inflammatory and Apoptotic Effects

In cellular models, cacospongionolide compounds have demonstrated significant anti-inflammatory and apoptotic effects. The anti-inflammatory activity is primarily linked to the inhibition of sPLA2 and the subsequent reduction in the production of inflammatory mediators. vulcanchem.comnih.gov

For instance, cacospongionolide B has been shown to decrease the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in mouse peritoneal macrophages stimulated with zymosan. nih.gov This is a direct consequence of the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Furthermore, it has been observed to reduce the expression and levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov

Beyond its anti-inflammatory effects, cacospongionolide E and related compounds have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cell lines. plos.orgresearchgate.net Studies have shown that these compounds can cause a significant reduction in the viability of various human carcinoma cell lines, including breast (T47D), epidermoid (A431), colon (HCT116), and cervix (HeLa) cancer cells. plos.orgplos.org

The apoptotic mechanism involves several key events, including DNA fragmentation and the loss of mitochondrial transmembrane potential. researchgate.netplos.org Treatment with cacospongionolide has been shown to increase the levels of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins like survivin and Bcl-2. plos.orgnih.gov

Table 1: In Vitro Effects of Cacospongionolide Compounds

| Effect | Cellular Model | Key Findings | References |

|---|---|---|---|

| Anti-inflammatory | Mouse Peritoneal Macrophages | Decreased production of PGE2 and NO; Downregulation of iNOS and COX-2; Reduced TNF-α expression. | nih.gov |

| Apoptosis Induction | Human Carcinoma Cell Lines (T47D, A431, HCT116, HeLa) | Reduced cell viability; Increased DNA fragmentation; Loss of mitochondrial transmembrane potential; Modulation of pro- and anti-apoptotic proteins. | plos.orgplos.orgnih.gov |

In Vivo Preclinical Models for Activity Assessment

Animal Models for Inflammatory Response Studies (e.g., Mouse Air Pouch)

The anti-inflammatory activity of cacospongionolide compounds has been evaluated in vivo using the mouse air pouch model, a well-established model for studying acute inflammation. nih.govresearchgate.net In this model, the injection of an inflammatory stimulus like zymosan into a subcutaneous air pouch on the back of a mouse leads to an inflammatory response characterized by the influx of leukocytes and the production of inflammatory mediators. nih.gov

Studies with cacospongionolide B have demonstrated its efficacy in this model. When administered into the pouch, it led to a dose-dependent reduction in the levels of PGE2 and TNF-α in the exudate. nih.govnih.gov This in vivo activity confirms the anti-inflammatory potential observed in cellular assays. The inhibition of these key inflammatory mediators in a living organism highlights the potential therapeutic relevance of this class of compounds.

In Vivo Assessment of Immunomodulatory Effects

The immunomodulatory effects of cacospongionolide compounds extend beyond their direct anti-inflammatory actions. By inhibiting the NF-κB pathway, they can influence the function of various immune cells. nih.govplos.org The NF-κB pathway plays a crucial role in the activation and differentiation of immune cells, including macrophages and lymphocytes. mdpi.com

While direct in vivo studies focusing specifically on the broad immunomodulatory effects of cacospongionolide E are limited, the data from anti-inflammatory and cancer studies suggest a significant impact on immune responses. The ability to modulate cytokine production, such as reducing TNF-α, indicates a clear immunomodulatory role. nih.gov The induction of apoptosis in cancer cells also has implications for immuno-oncology, as the mode of cell death can influence the subsequent immune response. nih.gov Further in vivo research is needed to fully characterize the immunomodulatory profile of cacospongionolide E.

Table 2: In Vivo Effects of Cacospongionolide Compounds

| Effect | Animal Model | Key Findings | References |

|---|---|---|---|

| Anti-inflammatory | Mouse Air Pouch | Reduced levels of PGE2 and TNF-α in the inflammatory exudate. | nih.govnih.gov |

| Immunomodulatory | General (Inferred from in vitro and other in vivo data) | Modulation of cytokine production (e.g., TNF-α). | nih.gov |

Ecological and Evolutionary Aspects of Cacospongionolide E Production

Role of Cacospongionolides in Marine Chemical Ecology

In the intricate and competitive marine environment, sessile organisms like sponges have evolved sophisticated survival strategies. Lacking physical defenses such as shells or mobility, many sponges rely on a chemical arsenal (B13267) to mediate their interactions with the surrounding ecosystem. nio.res.in Cacospongionolides, including cacospongionolide E, are sesterterpenoid natural products that play a significant role in the chemical ecology of the sponges that produce them. nih.govresearchgate.net These compounds are part of a vast array of secondary metabolites produced by sponges, often to protect against predation, microbial infections, and overgrowth by other organisms. carsten-thoms.netwikipedia.org

The ecological function of cacospongionolides is largely attributed to their potent biological activities. A primary mechanism of action for many of these compounds, such as cacospongionolide B, is the inhibition of the enzyme phospholipase A2 (PLA2). nio.res.inresearchgate.net PLA2 enzymes are key players in inflammatory processes, and their inhibition can disrupt physiological pathways in potential predators or competing organisms. researchgate.net This anti-inflammatory capability serves as a powerful deterrent. Furthermore, a wide range of marine natural products have been identified as inhibitors of the transcription factor NF-κB, which is involved in immune responses; some cacospongionolides have been shown to inhibit NF-κB activation, suggesting this is another pathway through which they exert their defensive ecological role. researchgate.netresearchgate.net The production of these bioactive metabolites is an evolutionary adaptation that allows soft-bodied sponges to thrive in habitats dense with other life forms. nio.res.in

Defensive Functions in Sponge-Associated Interactions

Sponges are engaged in constant competition for space and resources and must defend themselves against a variety of threats. beilstein-journals.org The production of cytotoxic and anti-inflammatory compounds like cacospongionolides is a crucial defensive strategy. researchgate.netnih.gov These chemical defenses are effective against a broad spectrum of organisms, from microbial pathogens to larger predators. carsten-thoms.net

Cacospongionolide E is produced by the marine sponge Fasciospongia cavernosa, an organism known to produce a variety of bioactive sesterterpenes. researchgate.netresearchgate.net The compounds serve as a chemical shield, rendering the sponge unpalatable or toxic to potential predators. wikipedia.org Studies on related compounds, such as cacospongionolide and scalaradial, have demonstrated their ability to induce apoptosis (programmed cell death) in various cell lines, a potent cytotoxic effect that underscores their defensive utility. researchgate.netresearchgate.net By inhibiting key enzymes and cellular processes, these metabolites can prevent predation, inhibit the settlement of fouling organisms on the sponge's surface, and combat pathogenic infections, ensuring the sponge's survival and reproductive success. carsten-thoms.netresearchgate.net

Chemotaxonomic Significance within Sponge Species

Chemotaxonomy utilizes the chemical constituents of an organism as markers for classification and to understand phylogenetic relationships. In sponges, secondary metabolites like sesterterpenoids have proven to be valuable chemotaxonomic markers, particularly within the order Dictyoceratida, which includes the genera Cacospongia and Fasciospongia. beilstein-journals.orgresearchgate.netresearchgate.net The structural class of a compound can often be characteristic of a particular sponge family or genus. mdpi.com

Cacospongionolides are considered manoalide-type sesterterpenoids, a group of compounds frequently isolated from marine sponges. nih.gov Their presence in sponges such as Cacospongia mollior and Fasciospongia cavernosa helps to chemically characterize these species. nih.govresearchgate.net Scalarane sesterterpenes, for example, are considered chemotaxonomic markers for the sponge families Thorectidae and Spongiidae. beilstein-journals.org The consistent production of specific classes of terpenoids within a particular lineage suggests a shared evolutionary history and biosynthetic capability, making these compounds useful for resolving taxonomic ambiguities that are common in sponges due to their simple and often highly variable morphology. mdpi.comuni-muenchen.de While the presence of symbiotic microorganisms can sometimes complicate chemotaxonomic studies, the distinct chemical profiles of many sponge species, including their sesterterpenoid content, remain a significant tool for taxonomists. nih.gov

Advanced Research Methodologies in Cacospongionolide E Studies

Chromatographic Separation and Purification Methods

The initial discovery and subsequent detailed study of any natural product are fundamentally reliant on its successful isolation and purification from its source organism. In the case of cacospongionolide E, extracted from marine sponges such as Fasciospongia cavernosa, chromatographic techniques are indispensable. nio.res.incnr.it These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. puritech.beresearchgate.net

The process typically begins with a crude extract of the sponge, which is then subjected to various chromatographic separations. cnr.itfortunejournals.com Techniques such as liquid column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) are commonly used. puritech.benih.gov The choice of chromatographic conditions, including the type of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and the composition of the mobile phase (the solvent system), is critical for achieving effective separation. diva-portal.org For instance, the separation of complex mixtures of oligonucleotides, which shares similarities with the purification of natural products, often relies on ion-pair reversed-phase chromatography, where the choice of ion-pair reagent and organic modifier gradient significantly impacts selectivity and resolution. diva-portal.org

Bioassay-Guided Fractionation Strategies

To efficiently isolate bioactive compounds like cacospongionolide E from a complex mixture, researchers often employ a strategy known as bioassay-guided fractionation. nio.res.infortunejournals.com This approach integrates biological testing into the purification process. The crude extract is first separated into several fractions using a chromatographic technique. Each fraction is then tested for a specific biological activity, such as the inhibition of an enzyme or cytotoxicity against cancer cell lines. cnr.itfortunejournals.com

The most active fractions are then selected for further separation, and the resulting sub-fractions are again subjected to bioassays. This iterative process of separation and biological testing continues until a pure, active compound is isolated. For example, in the study of extracts from the sponge Cacospongia mollior, fractions were screened for cytotoxicity against the human melanoma cell line A2058. cnr.itfortunejournals.com The fraction demonstrating the most promising activity was then prioritized for further purification to identify the responsible cytotoxic compounds. fortunejournals.com This targeted approach ensures that the purification efforts are focused on the molecules with the desired biological effect, saving time and resources. In the context of cacospongionolide E, its potent inhibitory activity against phospholipase A2 (PLA2) would be a key bioassay used to guide its isolation. nio.res.in

Computational Chemistry Approaches

In modern natural product research, computational chemistry has emerged as a powerful tool to complement experimental studies. These methods provide insights into the three-dimensional structure, stability, and electronic properties of molecules, which are crucial for understanding their biological activity.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time. ebsco.comcsbsju.edunih.gov MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, treating atoms as spheres and bonds as springs. csbsju.edu This allows for the rapid calculation of molecular geometries and energies.

MD simulations build upon MM by solving Newton's equations of motion for each atom in the system, providing a trajectory of the molecule's dynamic behavior. csbsju.edunih.gov These simulations can reveal how a molecule like cacospongionolide E might move, flex, and interact with its biological target, such as an enzyme's active site. ebsco.comjussieu.fr For instance, MD simulations can be used to study the conformational changes a protein undergoes upon binding to a ligand, offering a detailed picture of the binding process. jussieu.fr In the case of cacospongionolide E, these simulations could help elucidate the specific interactions with phospholipase A2 that lead to its inhibition.

Furthermore, computational approaches like Density Functional Theory (DFT)-based NMR chemical shift calculations have been used to revisit and confirm the stereochemical structure of cacospongionolide E. researchgate.net This highlights the synergy between experimental data (NMR shifts) and computational predictions to arrive at a correct structural assignment. researchgate.net

Rational Design for Analogue Synthesis

The insights gained from structural studies and computational modeling can be leveraged for the rational design of new analogues of cacospongionolide E. researchgate.netrsc.org Analogue synthesis involves creating structurally similar but modified versions of the natural product to explore the structure-activity relationship (SAR). The goal is to identify the key structural features (the pharmacophore) responsible for the biological activity and potentially develop new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

For example, by understanding which parts of the cacospongionolide E molecule are essential for binding to phospholipase A2, chemists can design and synthesize simplified analogues that retain this activity. researchgate.net This can involve modifying or replacing certain functional groups or altering the stereochemistry of the molecule. researchgate.netnih.gov Total synthesis strategies, which involve the complete chemical synthesis of the natural product from simple starting materials, provide a platform for creating these analogues. researchgate.netclockss.org The development of efficient synthetic routes, such as those employing exo-selective Diels-Alder reactions or B-alkyl Suzuki–Miyaura coupling, is crucial for this endeavor. researchgate.netclockss.org The synthesized analogues are then tested for their biological activity, and the results feed back into the design process, creating a cycle of design, synthesis, and testing that can lead to the development of novel therapeutic agents. nih.gov

Molecular Biology Techniques for Mechanistic Studies

Understanding the precise molecular mechanisms by which cacospongionolide E exerts its biological effects requires the application of molecular biology techniques. These methods allow researchers to investigate how the compound interacts with cellular pathways at the level of genes and proteins.

Gene Expression Analysis (e.g., mRNA levels)

Gene expression is the process by which information from a gene is used to synthesize a functional gene product, such as a protein. idtdna.com Analyzing changes in the expression of specific genes in response to treatment with cacospongionolide E can provide valuable clues about its mechanism of action. idtdna.com A common method for this is quantifying the levels of messenger RNA (mRNA), which carries the genetic code from DNA to the ribosomes for protein synthesis. idtdna.comnanostring.com

Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are widely used to measure the abundance of specific mRNA transcripts. nih.gov For example, studies on the related compound cacospongionolide B have shown that it can downregulate the expression of genes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). capes.gov.brnih.gov This was demonstrated by measuring the decrease in their respective mRNA levels in mouse peritoneal macrophages after treatment with the compound. capes.gov.brnih.gov

Similarly, investigating the effect of cacospongionolide E on the expression of genes related to inflammation, cell cycle control, or apoptosis could reveal the pathways it modulates. plos.org For instance, if cacospongionolide E induces apoptosis in cancer cells, researchers would analyze the mRNA levels of pro-apoptotic and anti-apoptotic genes to understand how it tips the balance towards cell death. plos.orgresearchgate.netebi.ac.uk This type of analysis provides a detailed molecular snapshot of the cellular response to the compound. cuni.czjax.org

Protein Expression and Phosphorylation Assays

Advanced research on cacospongionolide E and its analogues involves sophisticated assays to determine their effects on cellular protein machinery. These methodologies focus on quantifying changes in the expression levels of key proteins and their phosphorylation status, which are critical for understanding the compound's mechanism of action, particularly in inflammation and apoptosis.

Western blot analysis is a primary technique used in these studies. vulcanchem.com This method allows researchers to detect and quantify specific proteins in a sample. For instance, studies on cacospongionolide B, a closely related compound, have utilized Western blotting to demonstrate its effects on proteins involved in the inflammatory response. In zymosan-stimulated mouse peritoneal macrophages, cacospongionolide B was shown to inhibit the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This downregulation of protein expression is a key factor in its anti-inflammatory effects. nih.gov

Furthermore, investigations into the pro-apoptotic effects of cacospongionolides in cancer cell lines have also heavily relied on protein expression assays. Following treatment with cacospongionolide, lysates from human carcinoma cell lines, such as HeLa and HCT116, were analyzed. These analyses revealed an increased expression of various pro-apoptotic proteins. plos.orgresearchgate.net

Phosphorylation assays are crucial for elucidating the impact of cacospongionolide E on intracellular signaling pathways. Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a key mechanism for activating or deactivating enzymes and transcription factors. wikipedia.orgscienceopen.com Research on cacospongionolide B has shown that it impairs the phosphorylation of IκB-α (inhibitory protein of NF-κB) in mouse peritoneal macrophages. nih.gov IκB-α phosphorylation is a critical step that precedes its degradation, allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov By preventing IκB-α phosphorylation, cacospongionolide B effectively enhances the cytoplasmic expression of IκB-α and blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net This inhibitory effect on the NF-κB pathway is a central component of its mechanism of action. nih.gov Similarly, studies on general cacospongionolide demonstrated inhibition of p50 and p65 nuclear translocation in T47D human breast carcinoma cells. plos.orgplos.org

The table below summarizes key findings from protein expression and phosphorylation assays involving cacospongionolide and its analogues.

| Compound | Assay Type | Target Protein(s) | Cell/Model System | Observed Effect | Reference |

|---|---|---|---|---|---|

| Cacospongionolide B | Protein Expression (Western Blot) | iNOS, COX-2 | Zymosan-stimulated mouse peritoneal macrophages | Inhibited expression | nih.govresearchgate.net |

| Cacospongionolide B | mRNA Expression (RPA) | TNF-α | Zymosan-stimulated mouse peritoneal macrophages | Reduced mRNA expression | nih.gov |

| Cacospongionolide | Protein Expression (Human Apoptosis Profiler) | Pro-apoptotic proteins | HeLa cells | Increased expression | plos.orgplos.org |

| Cacospongionolide B | Phosphorylation Assay (Western Blot) | IκB-α (at Serine 32) | Zymosan-stimulated mouse peritoneal macrophages | Impaired phosphorylation, leading to increased IκB-α expression | nih.gov |

| Cacospongionolide | Nuclear Translocation (Western Blot) | p50, p65 (NF-κB subunits) | T47D human breast carcinoma cells | Inhibited nuclear translocation | plos.orgplos.org |

Future Directions and Emerging Avenues in Cacospongionolide E Research

Elucidation of Undiscovered Biological Targets and Mechanisms

While the inhibitory effects of cacospongionolides on phospholipase A2 (PLA2) are a significant aspect of their anti-inflammatory activity, future research will likely delve deeper into identifying other molecular targets. nih.govresearchgate.net The complex inflammatory cascade involves numerous enzymes and signaling proteins, and it is plausible that cacospongionolide E interacts with multiple components of this network. The ability of related compounds to interfere with the NF-κB pathway suggests that cacospongionolide E may also regulate gene expression of inflammatory mediators. researchgate.net

Future mechanistic studies could employ a variety of advanced techniques to uncover these undiscovered targets. vulcanchem.com Comprehensive screening against panels of enzymes and receptors involved in inflammation and other disease processes could reveal novel interactions. vulcanchem.com Furthermore, the use of computational modeling and molecular docking simulations can help predict potential binding sites and guide experimental validation. mdpi.com Understanding the full spectrum of its molecular interactions is crucial for a complete picture of its pharmacological profile. vulcanchem.com

Exploration of Novel Synthetic Pathways and Biocatalysis

The total synthesis of cacospongionolide E has been achieved, providing a crucial alternative to its isolation from natural sources. nih.gov However, current synthetic routes can be complex and may not be suitable for large-scale production. Future research will likely focus on developing more efficient and scalable synthetic strategies. mdpi.com This could involve the exploration of novel retrosynthetic disconnections, the development of more stereoselective reactions, and the use of new catalytic systems to improve yields and reduce the number of steps. nih.gov